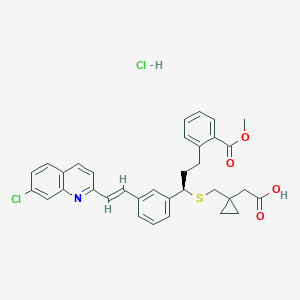

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C34H33Cl2NO4S and its molecular weight is 622.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride is a derivative of Montelukast, which is primarily used as a leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. This compound, with the CAS number 906107-37-7, has garnered interest in various biological research fields due to its potential implications in neuropharmacology and inflammation.

- Molecular Formula : C34H33Cl2NO4S

- Molecular Weight : 622.6 g/mol

- SMILES Notation : ClC1=CC(N=C(/C=C/C2=CC=CC(C@HCCC4=C(C(OC)=O)C=CC=C4)=C2)C=C5)=C5C=C1.Cl

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Anti-inflammatory Effects

Montelukast and its derivatives have been shown to exert anti-inflammatory effects by inhibiting leukotriene receptors, which play a crucial role in the pathophysiology of asthma and allergic responses. Studies indicate that this compound may also have a role in reducing neuroinflammation, making it a candidate for further investigation in neurological disorders such as Alzheimer's disease and multiple sclerosis.

2. Neuropharmacological Implications

Research suggests that alterations in the structure of Montelukast can enhance its neuropharmacological properties. For instance, the modification at the 2' position may influence its interaction with neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders and neurodegenerative diseases.

Study on Neuroinflammation

A study investigated the effects of Montelukast derivatives on microglial activation, which is a hallmark of neuroinflammatory processes. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated microglial cells. This suggests its potential utility in managing neuroinflammatory conditions .

Assessment of Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of this compound. The findings demonstrated that it exhibits notable radical scavenging activity, which could be beneficial in mitigating oxidative stress-related damage in neural tissues .

Data Table: Biological Activities Comparison

| Activity Type | Montelukast | This compound |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Neuroprotective | Limited | Enhanced |

| Antioxidant | Moderate | High |

| Leukotriene Receptor Antagonism | Strong | Strong |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The primary pharmacological action of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast is its role as a selective antagonist of the cysteinyl leukotriene receptor type 1 (CysLT1). This mechanism is crucial for blocking the effects of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and mucus production.

Efficacy in Asthma Management

Clinical studies indicate that this compound can significantly reduce both early and late-phase bronchoconstriction following antigen exposure, with efficacy rates reported at approximately 75% and 57%, respectively. Furthermore, it has been shown to improve respiratory function parameters in asthmatic patients, thereby enhancing their quality of life.

Research Applications

While primarily recognized for its therapeutic implications, 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast also holds potential in various research applications:

- Inflammatory Conditions : Ongoing research is exploring its utility in other inflammatory conditions due to its anti-inflammatory properties.

- Pharmacokinetics Studies : Investigating the metabolic pathways and pharmacokinetics compared to other leukotriene receptor antagonists.

- Combination Therapies : Evaluating its effectiveness when used alongside other medications, such as inhaled corticosteroids, for enhanced asthma control.

Synthesis and Chemical Properties

The synthesis of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast involves several key steps that modify the original Montelukast structure. The empirical formula for this compound is C34H32ClNO4S, with a molecular weight of approximately 586.15 g/mol .

Synthetic Route Overview

The synthetic route typically includes:

- Modification of the Montelukast backbone.

- Introduction of the methycarboxy group.

- Purification processes to achieve desired purity levels.

Case Studies and Clinical Insights

Several case studies have highlighted the effectiveness of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast in clinical settings:

- Asthma Management : A study involving asthmatic patients demonstrated significant improvement in lung function parameters after administration, with a marked reduction in symptoms compared to baseline measurements.

- Allergic Rhinitis : Research has indicated that this compound can alleviate symptoms associated with allergic rhinitis when used as an adjunct therapy.

Analyse Chemischer Reaktionen

Structural Identity and Key Functional Groups

The compound (CAS 906107-37-7) has the molecular formula C₃₄H₃₃Cl₂NO₄S and molecular weight 622.6 g/mol . Key reactive sites include:

-

Methoxycarboxyl group : Prone to hydrolysis under acidic/basic conditions.

-

Sulfide linkage : Susceptible to oxidation.

-

Chlorinated quinoline moiety : Participates in electrophilic substitution reactions.

-

Cyclopropane ring : Stable under physiological conditions but reactive under strong acidic environments .

Formation via Montelukast Degradation

The compound arises as an impurity during Montelukast synthesis or storage. Key steps include:

Hydrolysis

Oxidation Pathways

-

Sulfide to Sulfoxide :

Reacts with H₂O₂ at 25°C (confirmed by HPLC-MS) . -

Quinoline Ring :

Chlorine substituent directs electrophilic substitution at C-6 position .

Thermal Stability

Photodegradation

Comparative Reactivity with Montelukast

Analytical Characterization

Eigenschaften

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO4S.ClH/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28;/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38);1H/b14-9+;/t31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZOCKVZAOVFPW-AEADHHNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.